3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenoxy group . The bromine atom is attached to the fourth carbon of the phenyl ring, and the ethyl group is attached to the second carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 320.65 g/mol. Other specific properties such as melting point, boiling point, and solubility are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Sarbu et al. (2019) involved the synthesis of novel bromo-substituted derivatives involving pyrrolidine, a structure related to 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride. These compounds were characterized using various spectroscopic methods, indicating their potential in chemical research and synthesis (Sarbu, Lungu, Sandu, Chirita, & Bahrin, 2019).
Biological and Antioxidant Activity
- Li et al. (2012) discovered new nitrogen-containing bromophenols with potent radical scavenging activity, demonstrating the potential of bromophenol derivatives (similar to this compound) in the development of natural antioxidants for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2012).
Inhibitory Effects in Biochemical Processes
- Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, showing the significance of bromo-substituted pyrrolidine derivatives in inhibiting vital biochemical processes (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).
Antimicrobial Properties
- A study by Bogdanowicz et al. (2013) on pyrrolidine derivatives, structurally similar to this compound, revealed significant antimicrobial activity against various bacteria, highlighting their potential in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is not specified in the search results. As a research compound, its effects would likely depend on the specific biological system in which it is used.
Safety and Hazards
Properties
IUPAC Name |
3-[(4-bromo-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFHLDUKCUOJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-83-8 | |
Record name | Pyrrolidine, 3-[(4-bromo-2-ethylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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